molecular formula C149H246N44O42S B056876 Sermorelin acetate CAS No. 114466-38-5

Sermorelin acetate

Cat. No. B056876
M. Wt: 3417.9 g/mol
InChI Key: BVLCEKWPOSAKSZ-YQMCHIOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sermorelin acetate is a synthetic version of a naturally occurring substance that causes the release of growth hormone from the pituitary gland . It’s used for diagnosing and treating growth hormone deficiency in children . It’s also known as GHRH (1-29), a peptide analogue of growth hormone-releasing hormone (GHRH) used as a diagnostic agent to assess growth hormone secretion .


Molecular Structure Analysis

The chemical formula of Sermorelin is C149H246N44O42S . It has a protein average weight of 3357.882 Da . It’s a 29-amino acid polypeptide representing the 1–29 fragment from endogenous human GHRH .

Scientific Research Applications

  • Diagnosis and Treatment of Growth Hormone Deficiency in Children :

    • Sermorelin is effective for diagnosing growth hormone deficiency via stimulating growth hormone secretion from the pituitary gland (Prakash & Goa, 1999).
    • It has shown efficacy in treating prepubertal children with idiopathic growth hormone deficiency, inducing significant increases in height velocity.
  • Potential Treatment for Recurrent Glioma :

    • Recurrent glioma patients show sensitivity to Sermorelin. It may inhibit tumor cell proliferation and enhance immune response, suggesting its potential as a therapeutic agent in oncology (Chang et al., 2021).
  • Advancements in Drug Testing for Doping Control :

    • The detection of Sermorelin and other GHRH analogs is crucial in anti-doping efforts. Advances in drug testing methodologies have been made for detecting these substances in athletes (Memdouh et al., 2021).
  • PEGylation for Enhanced Drug Efficacy :

    • PEGylation of GRF analogs like Sermorelin is researched to create more stable forms with longer in vivo half-lives, potentially leading to increased pharmacodynamic responses (Esposito et al., 2003).

properties

IUPAC Name

acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLCEKWPOSAKSZ-YQMCHIOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H250N44O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86168-78-7 (Parent)
Record name Sermorelin acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

3417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sermorelin acetate

CAS RN

114466-38-5
Record name Sermorelin acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
140
Citations
SL Gianturco, LL Pavlech, KD Storm, SJ Yoon… - 2020 - archive.hshsl.umaryland.edu
… searched to establish the availability of sermorelin acetate products in the United States (US) … was searched for sermorelin acetate; name variations of sermorelin acetate were entered if …
Number of citations: 2 archive.hshsl.umaryland.edu
RA Lacerda - Revista da Escola de Enfermagem da USP, 2009 - ekcs.trying.com.tw
High Quality Oil Filter Element 1r-0739 for Wholesale-Gift Promotion Alkaline Drinking Water Filter Pitcher. The study aimed to observe whether there is scientific evidence, Custom …
Number of citations: 0 ekcs.trying.com.tw
Z Li-feng, LIU Yan-ling, YIN Shao-fu - 中国公共卫生, 2004 - zgggws.com
… Sermorelin acetate can antagonize inhibition of immunological function caused by … Conclusion Sermorelin acetate can antagonize immunosuppressive response induced by …
Number of citations: 0 www.zgggws.com
CYEL a Pro - newswirengr.com
… The peptide was originally synthesized following multiple modifications of its precursor, Sermorelin Acetate. …
Number of citations: 0 newswirengr.com
GR Merriam, M Kletke, S Barsness… - Today's Therapeutic …, 2000 - experts.illinois.edu
… GHRH(1-29)NH 2 (sermorelin acetate, Geref®), which is FDA-approved for the treatment of pediatric GH deficiency, has shown preliminary promise in several studies in healthy seniors. …
Number of citations: 4 experts.illinois.edu
VL Rose - American Family Physician, 1998 - search.proquest.com
… The FDA has approved sermorelin acetate for injection, which is the first growth hormone-releasing hormone for the treatment of idiopathic growth hormone deficiency in kids. …
Number of citations: 2 search.proquest.com
SJ Yoon, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
… We want to understand your clinical use of compounded growth hormone-releasing peptide-2 (GHRP2/Pralmorelin) in combination with GHRP6 and sermorelin acetate. Your feedback …
Number of citations: 2 archive.hshsl.umaryland.edu
DT GEREF - Federal Register, 2013
Number of citations: 3
Cochrane Collaboration - 2001 - Oxford
Number of citations: 0
C Compeau, NT McLeod… - … Journal of Surgery, 2011 - Canadian Medical Association
Number of citations: 0

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